molecular formula C30H36Cl2N4O6 B13879747 Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate

Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate

Cat. No.: B13879747
M. Wt: 619.5 g/mol
InChI Key: IWBMFKQCSNRSNB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its intricate structure, which includes a piperidine ring, a pyrimidine moiety, and multiple methoxy and dichlorobenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to various coupling reactions to introduce the pyrimidine and dichlorobenzyl groups . The reaction conditions often involve the use of palladium catalysts and boron reagents, such as in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both dichlorobenzyl and pyrimidine moieties, along with the piperidine ring, provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C30H36Cl2N4O6

Molecular Weight

619.5 g/mol

IUPAC Name

tert-butyl 4-[4-[[5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidine-1-carboxylate

InChI

InChI=1S/C30H36Cl2N4O6/c1-30(2,3)42-29(37)36-11-9-18(10-12-36)19-7-8-22(23(13-19)38-4)35-28-33-15-20(16-34-28)41-17-21-26(31)24(39-5)14-25(40-6)27(21)32/h7-8,13-16,18H,9-12,17H2,1-6H3,(H,33,34,35)

InChI Key

IWBMFKQCSNRSNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C=N3)OCC4=C(C(=CC(=C4Cl)OC)OC)Cl)OC

Origin of Product

United States

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